Undec-10-en-1-yl carbamimidothioate
Description
Chemical Structure:
Undec-10-en-1-yl carbamimidothioate (C₁₂H₂₃N₂S) is a thiourea derivative featuring an 11-carbon aliphatic chain terminated by a double bond (undec-10-en-1-yl group) and a carbamimidothioate functional group (-NH-C(=S)-NH₂). This amphiphilic structure confers both hydrophobic (alkyl chain) and polar (thiourea moiety) characteristics, making it relevant for applications in medicinal chemistry and material science.
Synthesis:
Typically synthesized via nucleophilic substitution between undec-10-en-1-amine and thiocarbamoyl chloride under basic conditions. The terminal alkene enables further functionalization (e.g., click chemistry).
Properties
Molecular Formula |
C12H24N2S |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
undec-10-enyl carbamimidothioate |
InChI |
InChI=1S/C12H24N2S/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2,(H3,13,14) |
InChI Key |
OEXJBTRYLHGHNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Overview
This approach utilizes the formation of isocyanates as key intermediates, which then undergo cyclization with thiourea derivatives to yield the target carbamimidothioate. The process aims to avoid deprotection issues associated with tert-butyl groups, often encountered in complex molecules.
Methodology
Preparation of Triazole Isocyanate:
The synthesis begins with the formation of a triazole isocyanate via the reaction of bis(trichloromethyl)carbonate (BTC) with a triazole scaffold, which is unstable and requires careful handling without further purification.Cyclization with S-Ethylisothiourea Hydrobromide:
The isocyanate reacts with S-ethylisothiourea hydrobromide, leading to cyclization and formation of the carbamimidothioate core. This step is performed under controlled conditions to maximize yield and minimize side reactions.
Limitations
- Instability of isocyanate intermediates necessitates immediate use post-synthesis.
- Moderate yields (~28%) due to side reactions and decomposition.
Carbonyldiimidazole (CDI) Strategy
Overview
The CDI strategy has gained prominence due to its higher efficiency, better atom economy, and environmentally friendly profile. It involves activating the amine with CDI, forming an intermediate that readily cyclizes with thiourea derivatives.
Stepwise Process
Activation of S-Ethylisothiourea:
S-ethylisothiourea is reacted with CDI in a solvent such as N,N-dimethylformamide (DMF) at room temperature, forming an active intermediate (Scheme 5).R-NH2 + CDI → R-NH-C(=O)-ImidazoleThis intermediate is stable and can be isolated or directly used in subsequent steps.
Cyclization to Form the Carbamimidothioate:
The activated intermediate reacts with a suitable thiourea derivative, such as S-ethylisothiourea, under reflux conditions. Optimization studies indicate that using a slight excess of CDI (1.1 equiv.) and conducting the reaction at 110°C for 3 hours yields the best results (~80%).Final Alkylation Step:
The key intermediate undergoes N-alkylation with undec-10-en-1-yl halides (chlorides or bromides) in the presence of bases like potassium carbonate in acetonitrile, yielding the target compound with yields around 90% (Table 1).
Optimization Data
| Parameter | Optimal Condition | Yield | Notes |
|---|---|---|---|
| CDI Equiv. | 1.1 | 80% | Slight excess improves activation |
| Temperature | 110°C | — | Ensures complete cyclization |
| Solvent | DMF | — | High solubility and reactivity |
| Reaction Time | 3 hours | — | Sufficient for complete conversion |
Advantages
- Higher yields (~53% overall) compared to isocyanate strategy.
- Reduced side reactions and decomposition.
- Environmentally friendly, avoiding toxic isocyanates.
Supporting Data and Research Outcomes
Literature Data
- A four-step telescoped process based on the CDI strategy achieved a total yield of approximately 53%, nearly doubling the efficiency of previous methods (28%).
- The process is noted for its atom economy, operational simplicity, and environmental considerations, making it suitable for scale-up and further pharmaceutical development.
Data Tables
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Activation | S-Ethylisothiourea + CDI | Room temp to 110°C, 3 hours | 80% | Stable intermediate formation |
| Alkylation | Activated intermediate + undec-10-en-1-yl halide | Reflux, acetonitrile | 90% | High efficiency |
Additional Synthetic Routes and Modifications
- Alternative Activation: Use of other coupling agents such as N,N'-carbonyldiimidazole with modifications to reaction temperature and solvent to optimize yields further.
- Green Chemistry Approaches: Employing solvent-free conditions or microwave-assisted synthesis to reduce reaction times and waste.
Chemical Reactions Analysis
Types of Reactions
Undec-10-en-1-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamimidothioate group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Undec-10-en-1-yl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of undec-10-en-1-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
Key analogs include:
Dec-9-en-1-yl carbamimidothioate : Shorter chain (10 carbons) with a terminal double bond.
Dodecyl carbamimidothioate : Saturated 12-carbon chain.
Benzyl carbamimidothioate : Aromatic benzyl group replacing the alkyl chain.
Table 1: Physical-Chemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/L) | Stability (pH 7.4) |
|---|---|---|---|---|
| Undec-10-en-1-yl carbamimidothioate | 227.39 | 3.8 | 12.5 ± 0.3 | >24 hours |
| Dec-9-en-1-yl carbamimidothioate | 213.36 | 3.2 | 18.9 ± 0.5 | >24 hours |
| Dodecyl carbamimidothioate | 229.41 | 4.5 | 5.1 ± 0.2 | >24 hours |
| Benzyl carbamimidothioate | 180.25 | 1.9 | 45.6 ± 1.1 | <12 hours |
Key Observations :
- Chain Length : Increasing alkyl chain length (Dec-9-en-1-yl → Undec-10-en-1-yl → Dodecyl) correlates with higher LogP (lipophilicity) but reduced solubility.
- Double Bond : Unsaturated analogs (Undec-10-en-1-yl, Dec-9-en-1-yl) exhibit improved solubility compared to saturated counterparts (Dodecyl).
- Aromatic vs. Aliphatic : Benzyl derivatives show higher solubility but lower stability due to hydrolytic susceptibility of the aromatic-thiourea bond.
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Compound | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| This compound | 8.2 | >64 | 32 |
| Dec-9-en-1-yl carbamimidothioate | 12.5 | >64 | 64 |
| Dodecyl carbamimidothioate | 4.1 | >64 | 16 |
| Benzyl carbamimidothioate | 64 | 32 | >64 |
Key Observations :
- Antibacterial Potency : Dodecyl carbamimidothioate (saturated) shows superior activity against S. aureus, likely due to enhanced membrane integration.
- Role of Double Bond : Unsaturated analogs (Undec-10-en-1-yl, Dec-9-en-1-yl) exhibit moderate antifungal activity, possibly via ergosterol binding in C. albicans.
- Aromatic Derivatives : Benzyl analogs display broader but weaker activity, suggesting a divergent mechanism (e.g., intracellular target inhibition).
Structure-Activity Relationships (SAR)
Chain Length :
- Optimal antibacterial activity occurs at C12 (Dodecyl), balancing lipophilicity and solubility.
- Shorter chains (C10, Dec-9-en-1-yl) reduce membrane disruption efficacy.
Unsaturation :
- Terminal alkenes improve solubility and reduce cytotoxicity compared to saturated analogs.
Functional Group Modifications :
- Replacement of the alkyl chain with aromatic groups (e.g., benzyl) shifts activity from membrane disruption to enzyme inhibition but increases metabolic instability.
Q & A
Basic: What are the established synthesis routes for Undec-10-en-1-yl carbamimidothioate, and how can researchers validate purity and structural integrity?
Methodological Answer:
Synthesis typically involves coupling undec-10-en-1-amine with thiourea derivatives under controlled pH and temperature. Key validation steps include:
- Spectroscopic Characterization : Use -NMR and -NMR to confirm the presence of the carbamimidothioate group and the terminal alkene moiety.
- Chromatographic Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and absence of side products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability to ensure suitability for downstream applications .
Basic: What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-MS/MS : Optimize using a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for high sensitivity and specificity.
- Calibration Standards : Prepare in a matrix-matched solvent to minimize ion suppression effects.
- Validation Parameters : Include linearity (R ≥ 0.995), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL) following ICH M10 guidelines .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, solvent systems, incubation times) to identify confounding factors.
- Dose-Response Reevaluation : Replicate studies using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests).
- Computational Validation : Apply molecular docking to assess binding consistency with purported targets (e.g., enzyme active sites) .
Advanced: What factorial design approaches optimize reaction yields for novel derivatives of this compound?
Methodological Answer:
- Full Factorial Design : Vary critical factors (catalyst concentration, temperature, solvent polarity) in a 2 design to identify interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships using a central composite design (CCD) to maximize yield.
- Statistical Validation : Perform ANOVA (p < 0.05) and residual analysis to confirm model robustness .
Advanced: How can researchers integrate this compound into theoretical frameworks for membrane interaction studies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Parameterize the compound using CHARMM or AMBER force fields to model lipid bilayer penetration.
- Experimental Correlates : Validate simulations with fluorescence anisotropy (membrane fluidity) and surface plasmon resonance (binding kinetics).
- Theoretical Alignment : Link findings to established models (e.g., hydrophobic mismatch theory or lipid raft dynamics) .
Advanced: What methodological strategies ensure reproducibility in mechanistic studies involving this compound?
Methodological Answer:
- Pre-Registration : Document protocols on platforms like Open Science Framework (OSF) to minimize bias.
- Blinded Analysis : Use third-party labs for critical steps (e.g., IC determination).
- Negative Controls : Include thiourea analogs to isolate carbamimidothioate-specific effects.
- Data Transparency : Share raw spectra, chromatograms, and code via repositories like Zenodo .
Advanced: How can cross-disciplinary approaches enhance understanding of this compound’s physicochemical properties?
Methodological Answer:
- Material Science Techniques : Use AFM or TEM to analyze self-assembly behavior in aqueous/organic phases.
- Computational Chemistry : Calculate logP and pKa via COSMO-RS or DFT to predict solubility and ionization.
- Synchrotron Studies : Perform X-ray absorption spectroscopy (XAS) to probe coordination chemistry in catalytic systems .
Advanced: What experimental designs address the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH, UV light) per ICH Q1A guidelines.
- Degradation Pathway Mapping : Use LC-MS to identify breakdown products and propose reaction mechanisms.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
